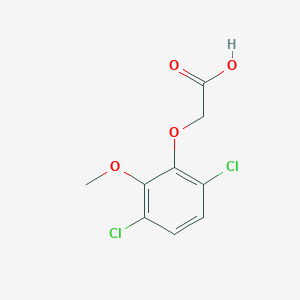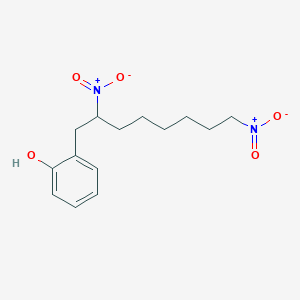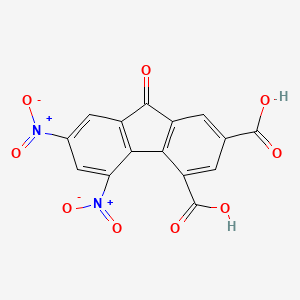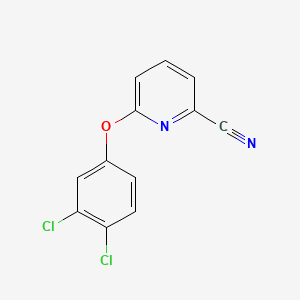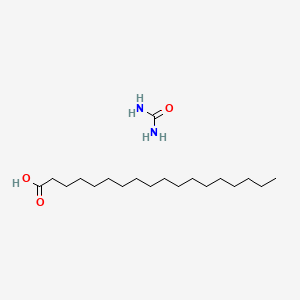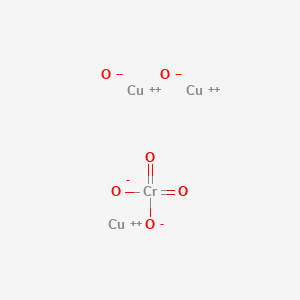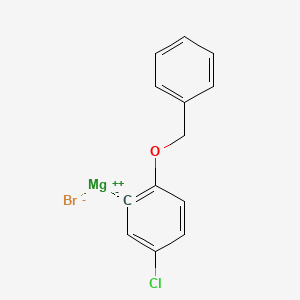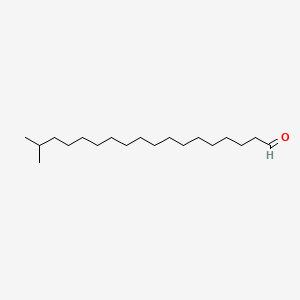
Isononadecan-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isononadecan-1-al, also known by its CAS number 93843-22-2, is a chemical compound with the molecular formula C9H20O. It is an aldehyde, specifically a long-chain aliphatic aldehyde, which is often used in various industrial and research applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isononadecan-1-al can be synthesized through several methods. One common method involves the oxidation of the corresponding alcohol, isononadecan-1-ol, using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the carboxylic acid .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of nonene, followed by hydrogenation. This process involves the addition of a formyl group (CHO) to the nonene molecule, followed by the reduction of the resulting aldehyde to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Isononadecan-1-al undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to isononadecanoic acid using strong oxidizing agents.
Reduction: It can be reduced to isononadecan-1-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed
Oxidation: Isononadecanoic acid.
Reduction: Isononadecan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isononadecan-1-al has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways involving aldehydes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of isononadecan-1-al involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanal: Another long-chain aliphatic aldehyde with similar properties.
Decanal: A ten-carbon aldehyde with comparable reactivity.
Undecanal: An eleven-carbon aldehyde with similar applications.
Uniqueness
Isononadecan-1-al is unique due to its specific chain length and the resulting physical and chemical properties. It offers a balance between volatility and stability, making it suitable for various applications where other aldehydes might not be as effective .
Propriétés
Numéro CAS |
93843-22-2 |
|---|---|
Formule moléculaire |
C19H38O |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
17-methyloctadecanal |
InChI |
InChI=1S/C19H38O/c1-19(2)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h18-19H,3-17H2,1-2H3 |
Clé InChI |
DSWDVFAJYRSRGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


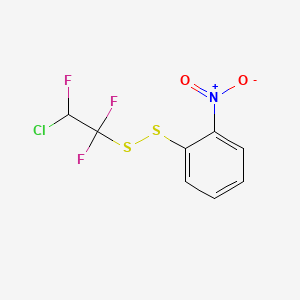
![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
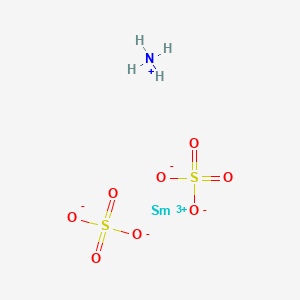
![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)
